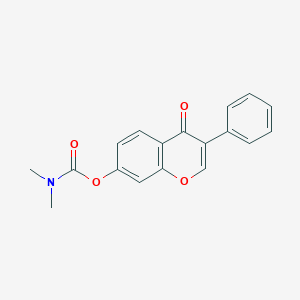

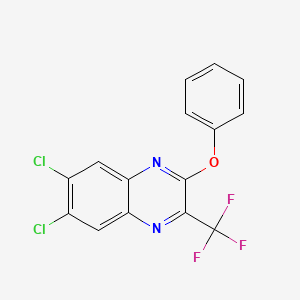

4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate, also known as coumarin-7-carboxylic acid dimethylamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of coumarin derivatives, which are widely known for their various biological activities such as anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Synthesis Methodologies and Structural Studies

A study by Janse van Rensburg and Robinson (2009) focused on the synthesis of novel 2-oxo-2H-chromen-7-yl dimethylcarbamates, highlighting the importance of microwave synthesis for the successful creation of sulfur-containing carbamates. These compounds were analyzed for their structural properties and potential applications in studying the influence of the β-substituent on the amide rotational barrier (Janse van Rensburg & Robinson, 2009).

Antibacterial and Anti-inflammatory Activities

Chavan and Hosamani (2018) described the synthesis of coumarin-pyrazole hybrids under microwave irradiation, emphasizing their potential in anti-inflammatory and antibacterial chemotherapeutics. This study highlighted the compounds' significant activities against Gram-positive bacteria and their superior anti-inflammatory effects compared to standard drugs (Chavan & Hosamani, 2018).

Catalytic Applications

Rajput and Kaur (2013) developed an efficient and green synthesis protocol using CoFe2O4 nanoparticles for the synthesis of chromene derivatives. This protocol showcases the role of these nanoparticles as catalysts in organic synthesis, offering an environmentally friendly alternative for multicomponent reactions (Rajput & Kaur, 2013).

Synthesis of New Derivatives and Their Antibacterial Effects

Behrami and Dobroshi (2019) focused on the organic synthesis of 4-hydroxy-chromen-2-one derivatives and evaluated their antibacterial activities. Their research signifies the potential of these compounds in developing new antibacterial agents with high efficacy (Behrami & Dobroshi, 2019).

Catalyst-Free Synthesis Approaches

Brahmachari and Nayek (2017) highlighted a catalyst-free, eco-friendly synthesis of diverse functionalized chromene derivatives. This method emphasizes the importance of sustainable chemistry practices in pharmaceutical development, providing an efficient pathway for the synthesis of compounds with potential medicinal properties (Brahmachari & Nayek, 2017).

properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-19(2)18(21)23-13-8-9-14-16(10-13)22-11-15(17(14)20)12-6-4-3-5-7-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGOQULFRNEDMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine](/img/structure/B2719932.png)

![2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide](/img/structure/B2719933.png)

![diethyl 2-({[3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-6-yl]amino}methylene)malonate](/img/structure/B2719939.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![4-[4-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]benzamide](/img/structure/B2719942.png)

![6-((3-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2719948.png)

![Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2719950.png)